tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate
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Overview
Description
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate: is a heterocyclic compound that contains both pyrrole and imidazole rings
Preparation Methods
The synthesis of tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of this compound with suitable reagents can lead to the formation of the desired compound. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various pharmaceuticals due to its unique structure.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
tert-Butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate can be compared with other similar compounds such as:
- tert-Butyl 3-bromo-5H-pyrrolo[3,4-b]pyridine-6(7H)-carboxylate
- tert-Butyl 2,4-dichloro-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidine-6-carboxylate
These compounds share similar structural features but differ in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and potential for diverse applications .
Properties
IUPAC Name |
tert-butyl 3-bromo-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O2/c1-11(2,3)16-10(15)8-9(12)14-6-4-5-7(14)13-8/h4-6H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTANJNPFRIWFIR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(N2CCCC2=N1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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